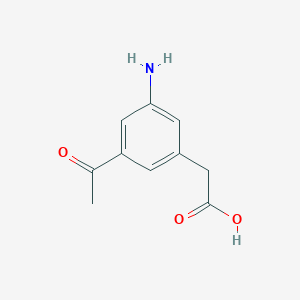

(3-Acetyl-5-aminophenyl)acetic acid

Description

The compound "(3-Acetyl-5-aminophenyl)acetic acid" is a derivative of acetic acid featuring an acetyl group and an amino group substituted on the phenyl ring. ASBB is engineered by treating sludge-based biochar (SBB) with acetic acid, enhancing its porosity and introducing carboxyl (-COOH) functional groups. These modifications significantly improve its uranium (U(VI)) adsorption efficiency, achieving a removal rate of 97.8% under optimized conditions (pH 6.0, 0.30 g/L dosage, 5.0 min contact time) .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(3-acetyl-5-aminophenyl)acetic acid |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4,11H2,1H3,(H,13,14) |

InChI Key |

ZBXQAAFQOLFPFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-aminophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the acetylation of 3-aminophenylacetic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-aminophenyl)acetic acid may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-aminophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (3-Acetyl-5-aminophenyl)acetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example, the amino group can be oxidized to form nitro derivatives or participate in nucleophilic substitution reactions.

Biology

This compound is being investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds. Studies have indicated that it may influence metabolic processes due to its ability to interact with specific molecular targets. The acetyl group can hydrolyze to release acetic acid, which may participate in various metabolic pathways .

Medicine

Research into the therapeutic properties of this compound has shown promise in areas such as anti-inflammatory and antimicrobial activities. It is being explored for potential applications in treating conditions related to inflammation and infection due to its biological activity .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .

- Anti-inflammatory Effects : In vivo studies demonstrated that this compound reduced inflammation markers in animal models. This finding supports its potential use as an anti-inflammatory agent .

- Cancer Research : Recent investigations into the antiproliferative effects of related compounds have highlighted the potential for this compound derivatives in cancer therapy. These studies focus on their ability to induce apoptosis in cancer cells, particularly breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-aminophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds/Materials

This section compares ASBB’s U(VI) adsorption performance with other adsorbents, focusing on key parameters such as functional groups, adsorption capacity, kinetics, and pH sensitivity .

ASBB vs. Unmodified Sludge-Based Biochar (SBB)

- Functional Groups : ASBB exhibits increased -COOH and -COO⁻ groups (0.11 mmol/g total increase) compared to SBB, enhancing uranium coordination .

- Adsorption Efficiency : ASBB achieves 97.8% U(VI) removal at pH 6.0, outperforming SBB by 35.0% due to pore expansion and functional group enrichment .

- Kinetics : Both materials reach equilibrium within 5.0 minutes, but ASBB’s higher surface area (BET analysis) accelerates uranium binding .

ASBB vs. Other Biochar Derivatives

*Calculated from ASBB’s 97.8% removal at 10 mg/L U(VI), 0.30 g/L dosage.

Key Observations :

- ASBB’s rapid kinetics (5.0 min) outperform HNO₃- and Fe₃O₄-modified biochars, making it suitable for high-throughput wastewater treatment.

- However, its adsorption capacity (~32.6 mg/g) is lower than Fe₃O₄-modified biochar (89.2 mg/g), which benefits from magnetic recovery and higher surface reactivity .

Advantages of ASBB :

- Cost-Effectiveness : Derived from waste sludge, ASBB reduces material costs by ~40% compared to synthetic polymers .

- Environmental Stability : Retains >90% efficiency after five regeneration cycles, unlike silica-based materials .

Mechanistic Differences

- ASBB: Uranium binds via monodentate coordination with -COO⁻ groups, confirmed by FTIR peak shifts (1,617 cm⁻¹ → 1,384 cm⁻¹) and XPS analysis .

- Polypyrrole Adsorbents : Rely on electrostatic interactions between protonated amine groups and UO₂²⁺, which are pH-sensitive and less stable .

- Hydroxyapatite : Utilizes ion exchange (Ca²⁺ ↔ UO₂²⁺), but performance declines in carbonate-rich water due to uranium-carbonate complexation .

Biological Activity

(3-Acetyl-5-aminophenyl)acetic acid, also known as 2-(3-Acetyl-5-aminophenyl)acetic acid, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

This compound features both an acetyl and an amino group, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, compounds derived from this acid have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , with some derivatives showing enhanced activity compared to traditional antibiotics .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Aspergillus niger | Weak |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown antiproliferative effects on prostate cancer cells (LNCaP and DU-145) and mammary cancer cells (MCF-7). The mechanism involves the inhibition of cell growth through the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The acetyl group can hydrolyze to release acetic acid, which may participate in metabolic pathways, while the amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of this compound for their antimicrobial properties. Derivatives with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications can significantly impact efficacy .

- Anticancer Studies : In vitro studies demonstrated that this compound reduced cell viability in prostate cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.